molecular formula C13H20Cl2N2 B2966909 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1225337-91-6

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B2966909
CAS No.: 1225337-91-6
M. Wt: 275.22
InChI Key: ABBOIOMPFGGUQU-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C13H18N2·2HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Quinoline Derivatives: The starting material, quinoline, can be reduced using hydrogenation techniques to form tetrahydroquinoline derivatives.

  • Nucleophilic Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

  • Acid-Base Reactions: The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

  • Reduction: Reduction reactions can further reduce the compound to simpler derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

  • Substitution: Reagents like sodium hydride (NaH) and various halides are used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Simpler tetrahydroquinoline derivatives

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is similar to other tetrahydroquinoline derivatives, but it has unique properties that distinguish it from others. Some similar compounds include:

  • 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine

  • α-Pyrrolidinoisohexanophenone

These compounds share structural similarities but differ in their functional groups and biological activities, making each compound unique in its applications and effects.

Properties

IUPAC Name

7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOIOMPFGGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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